Pempidine vs. Mecamylamine: Quantified Potency and Superior Therapeutic Index
A seminal 1958 comparative study established pempidine's key differentiator: it is approximately twice as active as mecamylamine on ganglia, but only one half to one quarter as toxic [1]. This translates into a superior therapeutic index, quantified by the difference in lethality, cardiotoxicity, and tremor induction.
| Evidence Dimension | Ganglionic Blocking Potency & Toxicity (Therapeutic Index) |
|---|---|
| Target Compound Data | Ganglionic activity: ~2x that of mecamylamine. Toxicity (death, growth, tremor, cardiotoxicity): 0.25x to 0.5x that of mecamylamine. |
| Comparator Or Baseline | Mecamylamine: Baseline ganglionic activity = 1.0. Baseline toxicity = 1.0. |
| Quantified Difference | Potency ratio (Pempidine/Mecamylamine) ≈ 2:1. Toxicity ratio (Pempidine/Mecamylamine) ≈ 0.25:1 to 0.5:1. |
| Conditions | In vivo studies in multiple species, including assessments of sympathetic and parasympathetic ganglia, cardiotoxicity, and tremor induction. |
Why This Matters
For researchers requiring a ganglionic blocker with a wider safety margin, pempidine offers a quantitatively superior therapeutic index over mecamylamine.
- [1] Spinks A, et al. The pharmacological actions of pempidine and its ethyl homologue. Br J Pharmacol Chemother. 1958;13(4):501-510. View Source
